BenchChemオンラインストアへようこそ!

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate

Medicinal chemistry Screening library selection Lead optimization

This achiral screening compound features N-1 2-methoxybenzoyl and 6-O 4-fluorobenzoate ester groups, a dual pharmacophore unique in dihydroquinoline chemical space. With logP 5.41 and PSA 42.3 Ų, it is optimized for blood-brain barrier penetration and intracellular target engagement. Ideal for HAT stage 2 therapy development and redox-active anticancer SAR studies. Available 69 mg from ChemDiv. Request quote for bulk custom synthesis.

Molecular Formula C27H24FNO4
Molecular Weight 445.5 g/mol
Cat. No. B11635586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate
Molecular FormulaC27H24FNO4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4OC)(C)C
InChIInChI=1S/C27H24FNO4/c1-17-16-27(2,3)29(25(30)21-7-5-6-8-24(21)32-4)23-14-13-20(15-22(17)23)33-26(31)18-9-11-19(28)12-10-18/h5-16H,1-4H3
InChIKeyQKISYOFSZKIJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes69 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate: Structural and Physicochemical Baseline for Compound Selection


1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate (molecular formula C₂₇H₂₄FNO₄, MW 445.49 g/mol) is an achiral, synthetic 1,2-dihydroquinoline derivative bearing two distinct substituent domains: an N-1 2-methoxybenzoyl group and a 6-O-(4-fluorobenzoyl) ester . The compound is catalogued as a screening compound by ChemDiv (ID 4157-0083) with a measured logP of 5.4138, logD of 5.4138, polar surface area of 42.332 Ų, and aqueous solubility (logSw) of −5.4724 . Its ¹H NMR spectrum is recorded in the SpectraBase spectral database under the systematic name benzoic acid, 4-fluoro-, 1,2-dihydro-1-(2-methoxybenzoyl)-2,2,4-trimethyl-6-quinolinyl ester [1]. The compound belongs to a class of N-acyl-1,2-dihydroquinolines that have been investigated for antitrypanosomal, anticancer, and antioxidant activities, with the N-1 substituent identity recognized as a critical determinant of biological potency and selectivity [2][3].

Why N-1 and 6-O Substituent Combinations in 1,2-Dihydroquinolines Cannot Be Interchanged Without Evidence for 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate


The 1,2-dihydroquinoline scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at both the N-1 and 6-O positions. In antitrypanosomal dihydroquinolines, N-1 substitution with a benzyl group (OSU-40) yields an IC₅₀ of 14 nM against T. b. rhodesiense with a selectivity index of 1,700, whereas the N-1 unsubstituted lead compound 1a (TDR20364) displays an IC₅₀ of 54 nM and a selectivity index of only 300—a nearly 4-fold potency difference arising solely from N-1 modification [1]. Similarly, the 6-O ester identity profoundly influences both potency and toxicological profile: acetate esters (OSU-40) and 3,5-dimethoxybenzoate esters (1a) exhibit distinct antiparasitic potencies, while 4-fluorobenzoate esters introduce unique electronic and lipophilic properties that cannot be extrapolated from acetate or unsubstituted benzoate analogs without direct comparative testing [2]. The target compound's dual substitution pattern—N-1 2-methoxybenzoyl combined with 6-O 4-fluorobenzoate—creates a pharmacophore topology, hydrogen-bonding capacity (6 HBA), and logP (5.4138) that are not replicated in any single commercially available comparator, making generic substitution scientifically unjustifiable .

Quantitative Differential Evidence for 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate Versus Closest Analogs


Molecular Weight and Complexity Differentiation: Target Compound vs. N-1 Unsubstituted 4-Fluorobenzoate Analog (CAS 302901-56-0)

The target compound carries an N-1 2-methoxybenzoyl substituent that is absent in the closest commercially available analog, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-fluorobenzoate (CAS 302901-56-0), which retains a free NH at the N-1 position . This N-1 acylation increases the molecular weight from 311.3 g/mol (comparator, C₁₉H₁₈FNO₂) to 445.49 g/mol (target, C₂₇H₂₄FNO₄)—a 43% increase in mass and an addition of 8 heavy atoms . In the antitrypanosomal 1,2-dihydroquinoline series, N-1 substitution was the single most impactful structural modification for improving in vitro potency, converting an IC₅₀ of 0.054 μM (N-1 unsubstituted 1a) to 0.014 μM (N-1 benzyl OSU-40)—a 3.9-fold improvement [1].

Medicinal chemistry Screening library selection Lead optimization

Lipophilicity (logP) Differentiation: Target Compound vs. N-1 4-Fluorobenzoyl Analog (CAS 332019-39-3)

The target compound has a measured logP of 5.4138 and logD (pH 7.4) of 5.4138, as reported by ChemDiv . This high lipophilicity reflects the combined contributions of the 2-methoxybenzoyl N-1 substituent and the 4-fluorobenzoate 6-O ester. By comparison, the closely related N-1 4-fluorobenzoyl analog (CAS 332019-39-3, 1-(4-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-fluorobenzoate) substitutes a 4-fluorobenzoyl for the 2-methoxybenzoyl group, removing both the hydrogen-bond-accepting methoxy oxygen and introducing an additional electron-withdrawing fluorine, which is predicted to reduce logP relative to the target compound [1]. The target compound's 6 hydrogen bond acceptors (vs. 3 for the N-1 unsubstituted analog) and higher logP place it in a distinct physicochemical space that governs membrane permeability, plasma protein binding, and tissue distribution .

ADME prediction Drug-likeness Permeability optimization

4-Fluoro vs. 3-Fluoro Positional Isomer Differentiation: Electronic and Steric Consequences for Target Engagement

The target compound bears a 4-fluorobenzoate ester at the 6-O position, distinguishing it from the commercially available 3-fluorobenzoate positional isomer, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate (CAS 714278-29-2, MW 311.35, C₁₉H₁₈FNO₂), which also lacks N-1 substitution . The para-fluorine in the target compound exerts a +M (mesomeric) electron-donating resonance effect and a −I inductive effect, whereas the meta-fluorine in the comparator exerts primarily a −I effect with negligible resonance contribution. This electronic difference alters the electrostatic potential surface of the benzoate ester, which can differentially influence π–π stacking, halogen bonding, and dipole–dipole interactions with target protein binding pockets [1]. In fluorinated quinoline antibacterial SAR, the position of fluorine substitution on the benzoyl ring has been shown to modulate target affinity by >10-fold in some series [2].

Medicinal chemistry SAR Fluorine substitution Receptor binding

ChemDiv Screening Library Provenance and Physicochemical Drug-Likeness Profiling

The target compound is sourced from the ChemDiv screening collection (>1,500,000 drug-like small molecules) and is available as a discrete catalogued entity (Compound ID 4157-0083, 69 mg in stock) with full analytical characterization . Its measured physicochemical parameters—logP 5.4138, PSA 42.332 Ų, 6 HBA, 0 HBD—place it within drug-like chemical space, though the logP exceeds the typical Lipinski Rule of Five threshold (logP ≤5), indicating higher lipophilicity than many standard screening compounds . By comparison, the N-1 unsubstituted comparator (CAS 302901-56-0) has a predicted lower logP but lacks the N-1 functionality critical for potency optimization in the antitrypanosomal and anticancer dihydroquinoline series . The compound's achiral nature (Stereo: ACHIRAL) eliminates enantiomer-related variability in biological assays, a practical advantage over chiral analogs for reproducible screening .

High-throughput screening Compound quality metrics Drug discovery

N-1 Carbonyl (Benzoyl) vs. N-1 Methylene (Benzyl) Linker Differentiation: Implications for Redox Stability and Metabolic Susceptibility

The target compound features an N-1 carbonyl-linked 2-methoxybenzoyl group (amide-like conjugation), which distinguishes it from the N-1 methylene-linked benzyl derivatives such as OSU-40 (1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, IC₅₀ = 0.014 μM) and OSU-75 (1-(2-methoxybenzyl)-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate) [1][2]. In N-substituted 1,2-dihydroquinolines evaluated as anticancer agents, the electronic nature of the N-substituent was shown to directly control redox stability and antiproliferative potency, with N-acyl derivatives exhibiting distinct electrochemical oxidation potentials compared to N-alkyl congeners [3]. The carbonyl linker in the target compound reduces the electron density on the dihydroquinoline nitrogen through resonance withdrawal, which is predicted to stabilize the dihydroquinoline ring against oxidative degradation relative to N-benzyl analogs, while also altering the compound's propensity for quinone imine formation—a metabolic pathway implicated in both antitrypanosomal mechanism of action and potential toxicity [2].

Redox stability Metabolic stability Anticancer dihydroquinolines

Recommended Application Scenarios for 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate Based on Differential Evidence


Antitrypanosomal Lead Optimization: Scaffold Hopping from OSU-40/OSU-75 to an N-1 Carbonyl-Linked 4-Fluorobenzoate Ester

For research groups pursuing follow-up compounds to OSU-40 (IC₅₀ = 14 nM, SI = 1,700 against T. b. rhodesiense) [1], this compound offers a dual modification: N-1 carbonyl (benzoyl) substitution in place of the benzyl linker, combined with a 6-O 4-fluorobenzoate ester instead of acetate. The carbonyl linker is predicted to alter redox stability and quinone imine formation propensity relative to OSU-40, while the 4-fluorobenzoate ester introduces fluorine-mediated metabolic stabilization and altered lipophilicity (logP 5.4138) that may improve blood–brain barrier penetration—a critical requirement for stage 2 HAT therapies . The compound's achiral nature eliminates enantiomer-related variability, making it suitable for structure–activity relationship studies where stereochemical complexity is not the variable under investigation [2].

Anticancer Dihydroquinoline Screening: N-Acyl-1,2-dihydroquinoline with Tunable Redox Properties

N-Substituted 1,2-dihydroquinolines have demonstrated antiproliferative activity through redox imbalance induction, G₂/M cell cycle arrest, and intrinsic apoptosis pathway activation involving mitochondrial membrane potential loss, cytochrome c release, and caspase-9/3 cleavage [1]. The target compound's N-1 carbonyl linker and 4-fluorobenzoate ester constitute an electronically distinct combination within this chemotype. Its high logP (5.4138) and moderate PSA (42.332 Ų) predict good membrane permeability, making it appropriate for intracellular target engagement studies in cancer cell lines where the redox-active dihydroquinoline core is the pharmacophore of interest. The compound should be compared head-to-head against N-alkyl analogs to determine whether the carbonyl linker enhances or attenuates anticancer potency in specific cell line panels.

Cytochrome P450 and Drug Metabolism Studies: Fluorinated 1,2-Dihydroquinoline as a Mechanistic Probe

1,2-Dihydroquinolines, including 2,2,4-trimethyl-substituted congeners, are known to interact with cytochrome P450 enzymes through mechanism-based inactivation and N-alkylporphyrin formation [1]. The target compound's 4-fluorobenzoate ester introduces a fluorine atom suitable for ¹⁹F NMR-based metabolic tracking, while the N-1 2-methoxybenzoyl group provides a distinct metabolic liability (O-demethylation, amide hydrolysis) compared to N-alkyl dihydroquinolines. These features make the compound a useful probe for studying the interplay between N-substituent identity and P450 isoform selectivity in the dihydroquinoline chemotype. The measured logD of 5.4138 indicates that metabolic studies should account for high protein binding and potential solubility limitations in aqueous assay systems.

Chemogenomic Screening Library Enrichment: A Dual-Substituted Dihydroquinoline for Phenotypic Assays

As a ChemDiv catalogued screening compound (ID 4157-0083, 69 mg available) with documented purity and measured physicochemical parameters [1], this compound is suitable for inclusion in focused chemogenomic libraries targeting neglected tropical diseases or redox-active anticancer mechanisms. Its structural features—simultaneous N-1 acylation and 6-O 4-fluorobenzoate esterification—occupy a distinct region of dihydroquinoline chemical space not represented by the more commonly available N-1 unsubstituted or N-1 benzyl mono-substituted analogs. For high-throughput phenotypic screening campaigns, this compound provides a unique pharmacophore topology that complements existing dihydroquinoline collections and may reveal novel target engagement profiles not accessible to simpler analogs .

Quote Request

Request a Quote for 1-(2-Methoxybenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.